(Z)-4-Nonen-1-ol

Description

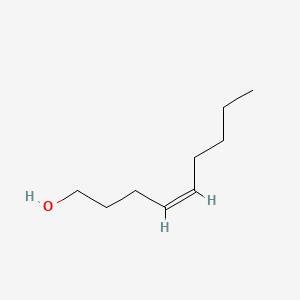

Structure

2D Structure

3D Structure

Properties

CAS No. |

59499-28-4 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.241 |

Purity |

95% min. |

Synonyms |

cis-4-Nonen-1-ol |

Origin of Product |

United States |

Historical Context of Z 4 Nonen 1 Ol in Natural Product Research

The study of unsaturated alcohols like (Z)-4-Nonen-1-ol is deeply rooted in the broader history of natural product chemistry, particularly the investigation of chemical signals in insects, known as pheromones. The formal exploration of these chemical messengers began long before specific molecules were identified. In the 1870s, naturalist Jean-Henri Fabre observed that male peacock moths could locate females over great distances, concluding they used a scent undetectable to humans. suterra.com This laid the conceptual groundwork for the field of chemical ecology.

The definitive breakthrough in identifying a specific natural product used for chemical communication occurred in 1959. German biochemist Adolf Butenandt successfully isolated, characterized, and synthesized the first insect pheromone, bombykol (B110295), an unsaturated alcohol produced by the female silk moth (Bombyx mori). suterra.comwikipedia.org This landmark achievement required the processing of glands from over 500,000 moths and demonstrated that specific molecular structures, often unsaturated alcohols or their derivatives, were responsible for these powerful biological signals. wikipedia.org

The discovery of bombykol catalyzed a surge in research aimed at identifying pheromones from other insects, especially agricultural pests. suterra.com This "Golden Age" of pheromone discovery was accelerated by the development of sophisticated analytical techniques. In the 1950s and 1960s, the invention of the electroantennogram (EAG), which measures the electrical response of an insect's antenna to a chemical stimulus, provided a powerful bioassay. pestcontrolsupplies.co.uk The subsequent integration of gas chromatography, mass spectrometry, and nuclear magnetic resonance allowed for the precise structural elucidation of minute quantities of these natural products. suterra.compestcontrolsupplies.co.uk It was within this scientific context that a vast number of unsaturated alcohols and acetates, including various isomers of nonenol, were identified as critical components of the chemical communication systems of countless species. mmsl.cz While specific early discoveries of this compound itself are not as prominently documented as other isomers, its structural class is fundamental to the historical development of natural product research.

Scope and Relevance Within Contemporary Chemical Ecology and Organic Chemistry

Unsaturated alcohols are pivotal in modern chemical ecology, serving as semiochemicals—a broad class of signaling molecules. mmsl.cz These compounds, including isomers of nonenol, function as pheromones (for intraspecies communication) and kairomones (where they are detected by other species, often predators or parasitoids). wikipedia.org The specific geometry (Z or E) and position of the double bond are critical for biological activity, as receptor systems in insects are highly specific. A minor change in structure can render a compound inactive or elicit a different behavioral response. This structural specificity makes compounds like (Z)-4-Nonen-1-ol subjects of great interest for understanding the molecular basis of insect behavior and for developing environmentally benign pest management strategies. Pheromone-based approaches, such as mating disruption and population monitoring with baited traps, rely on the precise chemical composition of lures. pestcontrolsupplies.co.uk

In the field of organic chemistry, this compound and related structures represent important synthetic targets. The challenge lies in the stereoselective synthesis of the Z-alkene, as the trans (E) isomer is often the thermodynamically more stable product. researchgate.net Consequently, the development of synthetic methodologies that provide precise control over double bond geometry is a significant area of research. Methods for creating Z-alkenes include variations of the Wittig reaction, alkyne syn-addition reactions (such as catalytic hydrogenation using Lindlar's catalyst), and modern catalytic approaches like olefin metathesis with specialized catalysts. nih.govnih.govmit.edu The presence of a terminal hydroxyl group in this compound adds another layer of synthetic consideration, as it may require protection during certain reaction steps or can be used as a handle for further chemical transformations. youtube.com The synthesis of such molecules is not merely an academic exercise; it is essential for producing the high-purity compounds required for ecological research and agricultural applications.

Overview of Current Research Trajectories for Alkyl Alcohols with Specific Stereochemistry

Identification and Isolation from Biological Matrices

The identification of this compound in natural sources is not well-documented. The majority of research on nonen-1-ol isomers has focused on the 2, 3, and 6-positional isomers, which are commonly found as flavor and aroma compounds in a variety of fruits and vegetables, as well as insect pheromone blends.

Plant Sources (e.g., volatile emissions from olive oils)

There is no definitive evidence of the isolation of this compound from the volatile emissions of olive oil. Comprehensive analyses of volatile compounds from olive oil and olive leaves have identified a wide array of alcohols, aldehydes, and other compounds, but this compound is not among them. sigmaaldrich.comchemicalbook.com Studies on thermally oxidized virgin olive oil have also not reported its presence. nih.gov

However, a related aldehyde, (Z)-4-nonenal, was tentatively identified in a study on the volatile compounds of seedless watermelon. medchemexpress.com It is plausible that the corresponding alcohol, this compound, could also be present, potentially as a product of enzymatic reduction of the aldehyde, but this has not been confirmed.

Microorganism Production

Currently, there is no scientific literature that reports the production of this compound by microorganisms. While various volatile organic compounds are known to be produced by fungi such as Aspergillus flavus and during bacterial fermentation of food products, this compound has not been identified as one of these metabolites. arpgweb.com

Insect or Other Animal Exocrine Secretions

The presence of this compound in insect or other animal exocrine secretions has not been established. Extensive research into insect pheromones has identified numerous isomers of nonen-1-ol, but not the (Z)-4- isomer. For instance, (Z)-3-nonen-1-ol has been identified as a component of the pheromone blend in some fruit fly species.

Interestingly, a study on the chemical communication of the tree shrew (Tupaia belangeri) identified the closely related C10 compound, (Z)-4-decen-1-ol, in the urine of females. This finding suggests that the biosynthetic pathways for producing such unsaturated alcohols exist in mammals, but direct evidence for this compound is lacking.

Quantitative Distribution Across Specific Biological Systems

Due to the absence of confirmed identification of this compound in any biological matrix, there is no available data on its quantitative distribution. The table below is presented to illustrate where such data would be organized, should it become available in the future.

Interactive Data Table: Quantitative Distribution of this compound

| Biological System | Source/Species | Concentration Range | Method of Analysis | Reference |

| Plant | Data not available | Data not available | Data not available | |

| Microorganism | Data not available | Data not available | Data not available | |

| Animal | Data not available | Data not available | Data not available |

Environmental Contexts of Natural Production

Given the lack of confirmed natural sources of this compound, the environmental contexts that may influence its production remain unknown. For other volatile compounds, factors such as light, temperature, pH, and nutrient availability are known to affect their biosynthesis and emission. For example, the production of various alcohols in watermelon juice has been shown to be influenced by illumination. However, without a confirmed biological source for this compound, any discussion of environmental influences would be purely speculative.

Elucidation of Precursor Molecules

The biosynthesis of C9 aliphatic compounds, including this compound, originates from the metabolism of longer-chain fatty acids. researchgate.netnih.gov In many organisms, the primary building blocks for these molecules are C18 fatty acids, which are products of de novo fatty acid synthesis from acetyl-CoA and malonyl-CoA. tandfonline.comnih.gov

Key precursor molecules identified or hypothesized in relevant biosynthetic pathways include:

Linoleic Acid (C18:2): In plants like cucumbers and melons, linoleic acid is a primary precursor for the formation of C9 aldehydes. wikipedia.org It undergoes oxidation to form hydroperoxides, which are then cleaved to yield shorter-chain volatile compounds. wikipedia.orgpsu.edu

Arachidonic Acid (C20:4): In some marine algae, such as Laminaria angustata, arachidonic acid is the essential precursor for C9 aldehydes, which are closely related to C9 alcohols. wikipedia.orgpsu.edu

Oleic Acid (C18:1): Oleic acid is the most abundant monounsaturated fatty acid in nature and serves as a crucial intermediate in the formation of various unsaturated fatty acids. nih.govsigmaaldrich.com It is a common precursor in insect pheromone biosynthesis, which often involves chain-shortening and modification to produce a variety of signaling molecules, including unsaturated alcohols. researchgate.netnih.gov

The general pathway involves the production of long-chain saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), followed by desaturation to introduce double bonds. tandfonline.comnih.govfrontiersin.org These unsaturated fatty acids can then be subject to chain-shortening or cleavage to produce the C9 backbone required for this compound.

Table 1: Precursor Molecules in the Biosynthesis of C9 Aliphatic Alcohols

| Precursor Molecule | Chemical Formula | Typical Source Organism(s) | Role in Biosynthesis |

|---|---|---|---|

| Linoleic Acid | C18H32O2 | Plants (e.g., Cucumber, Melon) | Undergoes oxidation and cleavage by the lipoxygenase (LOX) pathway to produce C9 compounds. wikipedia.org |

| Arachidonic Acid | C20H32O2 | Marine Algae (Laminaria) | Serves as a substrate for enzymatic cleavage to form C9 aldehydes. wikipedia.orgpsu.edu |

| Oleic Acid | C18H34O2 | Insects, Plants | Acts as a primary monounsaturated fatty acid that can be modified (e.g., further desaturation, chain-shortening) to yield various pheromone components. researchgate.netnih.govsigmaaldrich.com |

| Palmitic Acid | C16H32O2 | General (All Eukaryotes) | A product of de novo fatty acid synthesis that can be elongated and/or desaturated to form precursors like oleic acid. tandfonline.comnih.gov |

Enzymatic Mechanisms Involved in Stereoselective Formation

The creation of this compound from its fatty acid precursors is a multi-step process governed by specific enzyme classes that ensure the correct position and stereochemistry of the double bond and the formation of the alcohol functional group.

Fatty acid desaturases are a class of oxidoreductase enzymes responsible for introducing double bonds into the acyl chains of fatty acids in a stereospecific manner, typically producing a Z (cis) configuration. nih.gov These enzymes are crucial in determining the final structure of unsaturated lipids.

In the context of this compound, the double bond is at the C-4 position. This is characteristic of a "front-end" desaturase, which acts near the carboxyl end of the fatty acid. While Δ9-desaturases are extremely common for producing oleic acid from stearic acid, and Δ11-desaturases are well-documented in insect pheromone synthesis, the specific Δ4-desaturase for this pathway is less characterized across all relevant taxa. frontiersin.orggsartor.org However, the general mechanism provides a model for this transformation. Desaturases are non-heme iron-containing enzymes that use molecular oxygen and electrons from a donor like NADPH to abstract hydrogen atoms from a methylene (B1212753) group on the fatty acid chain. nih.govgsartor.org

In plants, an alternative pathway for generating unsaturated aldehydes involves the lipoxygenase (LOX) pathway. plos.org Linoleic or linolenic acid is oxidized by a specific LOX to form a hydroperoxy fatty acid (e.g., 9-hydroperoxyoctadecadienoic acid). wikipedia.org This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme to produce aldehydes. wikipedia.orgplos.org The formation of (Z)-3-nonenal, a related compound, occurs via this pathway, and subsequent reduction would yield the corresponding alcohol. wikipedia.org

Once the nine-carbon unsaturated fatty acyl precursor, (Z)-4-nonenoic acid (or its CoA-thioester), is formed, the terminal carboxyl group must be reduced to a primary alcohol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs). researchgate.netnih.gov These enzymes are part of the oxidoreductase family and typically use NADPH as a reducing agent to convert the fatty acyl-CoA to the corresponding fatty alcohol. uni-duesseldorf.de

In insect pheromone biosynthesis, specific pheromone-gland-specific fatty acyl reductases (pgFARs) have been identified. researchgate.net These enzymes exhibit selectivity for fatty acyl substrates of specific chain lengths and degrees of unsaturation, ensuring the precise composition of the final pheromone blend. researchgate.net Similarly, in plants, alcohol dehydrogenases (ADHs) are involved in the final step of converting volatile aldehydes into alcohols. frontiersin.orgfrontiersin.org

While the specific genes for this compound biosynthesis are not universally identified, research on related pathways provides significant insight.

Desaturases: Families of desaturase genes have been extensively studied. For instance, Δ9-desaturases contain conserved histidine-rich motifs that are essential for catalytic activity. frontiersin.org Genes for various desaturases, including Δ5, Δ6, and Δ11 types, have been cloned and expressed in heterologous systems like yeast to confirm their function in producing specific unsaturated fatty acids for pheromone synthesis. researchgate.netgsartor.org In the haptophyte Gephyrocapsa huxleyi, a putative alkenone delta-7 desaturase gene (DesT) was identified and characterized through expression in another species. nih.govnih.gov

Reductases: In watermelon (Citrullus lanatus), several alcohol dehydrogenase (ADH) genes, including Cla97C06G118330, have been identified through comparative transcriptome analysis. frontiersin.orgfrontiersin.org The expression of this specific gene is correlated with the formation of (Z)-3-nonen-1-ol, a structural isomer of this compound. frontiersin.orgfrontiersin.org In insects, genes for fatty acyl reductases (FARs) involved in pheromone production have been identified in numerous moth species. These pgFARs form a distinct clade and show high specificity for their substrates. researchgate.net

Table 2: Key Enzymes and Genes in the Biosynthesis of Unsaturated Alcohols

| Enzyme Class | Gene Example | Organism | Function |

|---|---|---|---|

| Fatty Acid Desaturase | SexiDes5 | Spodoptera exigua (Beet Armyworm) | A Δ11-desaturase that acts on palmitic acid, demonstrating the role of desaturases in pheromone precursor synthesis. researchgate.net |

| Fatty Acid Desaturase | DesT-1 | Gephyrocapsa huxleyi | A delta-7 alkenone desaturase characterized via heterologous expression. nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | Cla97C06G118330 | Citrullus lanatus (Watermelon) | Expression is linked to the biosynthesis of (Z)-3-nonen-1-ol, a related C9 volatile. frontiersin.orgfrontiersin.org |

| Fatty Acyl-CoA Reductase (FAR) | pgFAR | Lepidoptera (Moths) | Reduces fatty acyl-CoA precursors to fatty alcohols for pheromone production. researchgate.net |

| Lipoxygenase (LOX) | CsLOX | Cucumis sativus (Cucumber) | Initiates the pathway for C9 aldehyde formation from fatty acids. plos.org |

| Hydroperoxide Lyase (HPL) | CsHPL | Cucumis sativus (Cucumber) | Cleaves hydroperoxides to form aldehydes, which are precursors to alcohols. plos.org |

Regulation of Biosynthetic Gene Expression

The production of this compound and related compounds is tightly regulated at the genetic level, often responding to developmental, environmental, or hormonal cues.

In plants, the expression of genes involved in volatile compound formation, such as those in the LOX pathway, is often linked to fruit ripening and development. plos.org For example, in cucumber, the expression of specific CsLOX and CsHPL genes changes significantly as the fruit matures. plos.org Phytohormones like ethylene (B1197577) and abscisic acid are also known to regulate genes involved in fruit ripening and the associated production of flavor and aroma compounds. frontiersin.org

In insects, the biosynthesis of pheromones is typically under strict hormonal control, primarily by a neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN initiates a signal transduction cascade that leads to the activation of key enzymes in the pheromone production pathway, including acetyl-CoA carboxylase and fatty acyl reductases.

Furthermore, environmental factors such as temperature can influence gene expression. In some microorganisms and plants, the expression of fatty acid desaturase genes is upregulated at low temperatures to increase the unsaturation of membrane lipids and maintain fluidity. uniprot.orgkjom.org

Comparative Biosynthesis Across Biologically Relevant Taxa

The biosynthetic pathways leading to C9 unsaturated alcohols like this compound show notable differences between major taxa such as plants and insects, reflecting the different physiological roles of the compound.

In Plants: In plants like watermelon and cucumber, this compound and its isomers are important volatile organic compounds (VOCs) contributing to flavor and aroma. frontiersin.orgfrontiersin.org The primary pathway is believed to be the lipoxygenase (LOX) pathway. plos.org This pathway begins with the oxygenation of C18 polyunsaturated fatty acids (linoleic or linolenic acid) by LOX, followed by the specific cleavage of the resulting hydroperoxide by HPL to form C9 aldehydes (e.g., (Z)-3-nonenal). wikipedia.orgpsu.edu These aldehydes are then reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs). frontiersin.org

In Insects: In insects, unsaturated alcohols are common components of sex pheromones. researchgate.netnih.gov The biosynthesis typically starts with de novo synthesis of fatty acids. A saturated fatty acid (e.g., palmitic or stearic acid) undergoes a series of modifications, including controlled chain-shortening by beta-oxidation and specific desaturation by a Δ4-desaturase to introduce the Z-double bond. tandfonline.com The resulting (Z)-4-nonenoic acid, likely as a CoA ester, is then reduced by a fatty acyl-CoA reductase (FAR) to produce this compound. researchgate.net This pathway allows for precise control over the production of specific pheromone components.

Table 3: Comparative Biosynthesis of this compound

| Feature | Plant Biosynthesis | Insect Biosynthesis |

|---|---|---|

| Primary Precursor | C18 Polyunsaturated Fatty Acids (e.g., Linoleic Acid). wikipedia.org | C16/C18 Saturated Fatty Acids (e.g., Palmitic Acid). tandfonline.com |

| Key Pathway | Lipoxygenase (LOX) / Hydroperoxide Lyase (HPL) Pathway. plos.org | Fatty Acid Synthesis followed by modification. researchgate.net |

| Formation of C9 Backbone | Cleavage of C18 hydroperoxide. wikipedia.orgpsu.edu | Chain-shortening of C16/C18 fatty acid. tandfonline.com |

| Desaturation Step | Inherent in the precursor (e.g., linoleic acid); position determined by HPL cleavage. | Action of a specific fatty acid desaturase on a saturated precursor. researchgate.net |

| Reduction Step | Aldehyde reduction by Alcohol Dehydrogenase (ADH). frontiersin.org | Fatty Acyl-CoA reduction by Fatty Acyl-CoA Reductase (FAR). researchgate.net |

| Regulation | Developmental (e.g., fruit ripening), phytohormonal. plos.orgfrontiersin.org | Hormonal (Pheromone Biosynthesis Activating Neuropeptide). tandfonline.com |

Biotransformation Pathways in Producing Organisms

The biosynthesis of this compound in the organisms that produce it is a specialized process derived from general fatty acid metabolism. This pathway involves a series of enzymatic steps that modify common fatty acid precursors to yield the final semiochemical compound. The specific transformations highlight the intricate and targeted nature of chemical communication in these organisms.

Research into the biosynthesis of this compound has often focused on insects where this compound acts as a pheromone. Studies have revealed that the pathway typically begins with a common C18 fatty acid, linoleic acid. This precursor undergoes a specific set of modifications to be converted into this compound.

One of the key biotransformation steps is the saturation of one of the double bonds in linoleic acid. Specifically, the Δ12 double bond of linoleic acid is saturated, a step that is not common in typical fatty acid metabolism. Following this saturation, the resulting monounsaturated fatty acid undergoes β-oxidation, which is a standard process for shortening fatty acid chains. This chain-shortening process continues until the C9 chain length of (Z)-4-nonenoic acid is achieved. The final step in the pathway is the reduction of the carboxyl group of (Z)-4-nonenoic acid to an alcohol, yielding this compound. This reduction is catalyzed by a reductase enzyme.

In some organisms, an alternative pathway has been observed. For instance, research on the beetle Bruchidius atrolineatus demonstrated that the biosynthesis of this compound could proceed through the direct reduction of (Z)-4-nonenoic acid that is sequestered from the host plant, Vigna unguiculata. This indicates that some organisms may utilize a combination of de novo synthesis and sequestration of precursors from their diet to produce this semiochemical.

The table below summarizes the key steps and intermediates in the primary biotransformation pathway of this compound as identified in research.

| Step | Precursor/Intermediate | Enzyme Class (Postulated) | Product/Intermediate | Organism Studied |

| 1 | Linoleic Acid | Saturase | (Z)-9-Octadecenoic acid (Oleic Acid) | General Insect Model |

| 2 | (Z)-9-Octadecenoic acid | β-oxidation enzymes | (Z)-4-Nonenoic acid | General Insect Model |

| 3 | (Z)-4-Nonenoic acid | Reductase | This compound | General Insect Model, Bruchidius atrolineatus |

Advanced Chemical Synthesis Methodologies for Z 4 Nonen 1 Ol

Strategic Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For (Z)-4-nonen-1-ol, the primary disconnection points are the carbon-carbon double bond and the carbon-oxygen bond of the alcohol.

A logical retrosynthetic approach identifies the (Z)-alkene as a critical structural feature. This leads to disconnections that point towards olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, as the final carbon-carbon bond-forming step. youtube.com For instance, disconnecting across the C4-C5 double bond of this compound suggests a reaction between a four-carbon aldehyde equivalent and a five-carbon phosphorus ylide, or vice versa. Another key disconnection involves the functional group interconversion of the alcohol, potentially from a corresponding ester or protected alcohol, which can simplify the synthetic sequence and protect the hydroxyl group during the olefination step.

Stereoselective and Stereospecific Approaches to the (Z)-Olefin

Achieving high (Z)-selectivity in the formation of the double bond is paramount in the synthesis of this compound. Several modern synthetic methods offer excellent control over olefin geometry.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. utc.edunumberanalytics.comcaltech.edu Cross-metathesis (CM) between two terminal alkenes, catalyzed by ruthenium-based complexes, can provide a direct route to this compound. utc.edunumberanalytics.com The development of Z-selective ruthenium catalysts, often featuring sterically demanding N-heterocyclic carbene (NHC) or thiolate ligands, has made this approach highly attractive. chemrxiv.orgacs.org For example, the reaction of 1-pentene (B89616) with a protected 4-penten-1-ol (B13828) in the presence of a Z-selective ruthenium catalyst can yield the desired product with high stereoselectivity. chemrxiv.org

Table 1: Comparison of Ruthenium Catalysts in Olefin Metathesis

| Catalyst Type | Key Features | Typical Selectivity |

|---|---|---|

| Grubbs First-Generation | Robust and functional group tolerant. acs.org | Generally E-selective or non-selective. |

| Grubbs Second-Generation | More active than first-generation. acs.org | Generally E-selective. |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxybenzylidene ligand enhances stability. | Can be modified for Z-selectivity. |

The Wittig reaction, a classic method for alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. nrochemistry.comlscollege.ac.inudel.eduthermofisher.com To favor the formation of the (Z)-alkene, non-stabilized ylides are typically employed under salt-free conditions. nrochemistry.comlscollege.ac.in For the synthesis of this compound, this would involve the reaction of pentyltriphenylphosphonium bromide with 4-hydroxybutanal or a protected version thereof.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, typically favors the formation of (E)-alkenes when using standard phosphonate (B1237965) reagents. wikipedia.orgtcichemicals.comuta.edu However, modifications such as the Still-Gennari olefination, which utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters and specific base/solvent combinations (e.g., KHMDS and 18-crown-6 (B118740) in THF), can provide high (Z)-selectivity. semanticscholar.org This approach offers the advantage of using easily removable, water-soluble phosphate (B84403) byproducts. wikipedia.org

Table 2: Stereoselectivity in Olefination Reactions

| Reaction | Reagent Type | Typical Product | Conditions for (Z)-Selectivity |

|---|---|---|---|

| Wittig Reaction | Non-stabilized ylide | (Z)-alkene nrochemistry.comlscollege.ac.in | Salt-free conditions |

| Wittig Reaction | Stabilized ylide | (E)-alkene lscollege.ac.in | Not suitable for (Z)-alkenes |

Palladium-catalyzed cross-coupling reactions provide another powerful avenue for stereoselective alkene synthesis. The Suzuki coupling, for instance, can be employed by reacting a (Z)-alkenyl borane (B79455) with an appropriate alkyl halide. The Heck reaction, the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene, can also be adapted for this purpose. chemie-brunschwig.ch For example, the coupling of a (Z)-1-halo-1-alkene with an organometallic reagent can proceed with retention of stereochemistry. The choice of palladium catalyst and ligands is crucial for achieving high yields and stereoselectivity. orgsyn.org

Chiral Auxiliary and Asymmetric Catalysis in Alcohol Formation

While this compound itself is not chiral, the principles of asymmetric synthesis can be applied to create more complex, optically active derivatives. Asymmetric catalysis, particularly enzymatic resolutions, can be used to prepare enantiomerically enriched building blocks. For instance, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. unipd.it This methodology is particularly relevant for the synthesis of chiral pheromones and other natural products derived from this compound.

Development of Efficient and Environmentally Benign Synthetic Routes (Green Chemistry Principles)

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. Green chemistry principles, such as atom economy, the use of less hazardous solvents, and catalytic reactions, are increasingly being applied to the synthesis of this compound. chemmethod.com

The use of catalytic methods like olefin metathesis and palladium-catalyzed cross-coupling reactions are inherently greener than stoichiometric reactions like the classical Wittig reaction, as they generate less waste. Furthermore, research is ongoing to replace traditional organic solvents with more benign alternatives, such as water or ionic liquids, and to develop reactions that can be run under milder conditions, reducing energy consumption. chemmethod.comscielo.org.mx For instance, performing reactions in water or using microwave irradiation can significantly reduce reaction times and the need for volatile organic solvents. chemmethod.com

Synthesis of Analogs and Isomers for Structure-Activity Relationship Studies

The synthesis of analogs and isomers of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the molecular structure—such as altering the carbon chain length, the position and geometry of the double bond, or the nature of the functional group—affect the compound's biological activity. Such investigations are fundamental in fields like chemical ecology and materials science to pinpoint the exact structural features responsible for a specific function.

Research into the induction of defense-related genes in maize seedlings has utilized a series of (Z)-alken-1-ol analogs to probe the structural requirements for biological activity. In these studies, (Z)-3-nonen-1-ol, an isomer of this compound, was among the compounds tested. researchgate.net The SAR study systematically evaluated the effect of chain length on both sides of the double bond. The results indicated that the specific arrangement of the 3-hexen-1-ol structure was optimal for the observed activity, highlighting the sensitivity of the biological system to the molecule's architecture. researchgate.net

The analogs and isomers investigated in this context provide a clear framework for understanding which parts of the molecule are essential for its function. The compounds used in these SAR studies are typically synthesized through established organometallic reactions, Wittig-type olefinations, or reductions of corresponding alkynes to achieve the desired (Z)-geometry.

Table 1: Analogs and Isomers of Nonen-1-ol Used in SAR Studies

| Compound Name | Molecular Formula | Structural Variation from this compound | Reference |

|---|---|---|---|

| (Z)-2-Penten-1-ol | C₅H₁₀O | Shorter chain, double bond at C2 | researchgate.net |

| (Z)-3-Hepten-1-ol | C₇H₁₄O | Shorter chain, double bond at C3 | researchgate.net |

| (Z)-3-Octen-1-ol | C₈H₁₆O | Shorter chain, double bond at C3 | researchgate.net |

| (Z)-3-Nonen-1-ol | C₉H₁₈O | Positional isomer (double bond at C3) | researchgate.netmdpi.com |

| (Z)-4-Hepten-1-ol | C₇H₁₄O | Shorter chain | researchgate.net |

| (Z)-5-Octen-1-ol | C₈H₁₆O | Shorter chain, double bond at C5 | researchgate.net |

| (E)-3-Hexen-1-ol | C₆H₁₂O | Shorter chain, E-isomer, double bond at C3 | researchgate.net |

| (2Z)-Nonenyl nonanoate (B1231133) | C₁₈H₃₄O₂ | Ester analog (from 2Z-isomer) | researchgate.net |

Further synthetic efforts in creating analogs for SAR studies have explored modifications of the terminal alcohol group. For instance, (2Z)-nonen-1-ol, a positional isomer of the target compound, has been used as a starting material to prepare ester and carbonate analogs. The synthesis of (2Z)-nonenyl nonanoate was achieved through an esterification reaction, while di-(2Z)-nonenyl carbonoate was prepared by reacting the alcohol with triphosgene (B27547) in the presence of pyridine. researchgate.net Although the yield for the carbonate was moderate (48%) and the isomeric purity was 93%, these syntheses demonstrate the accessibility of diverse analogs for biological evaluation. researchgate.net The subsequent inactivity of the carbonate analog in moth bioassays underscored the importance of the free hydroxyl group for that specific biological function. researchgate.net

Preparation of Isotopically Labeled this compound for Mechanistic Investigations

The preparation of isotopically labeled versions of this compound and its isomers is essential for mechanistic studies, quantitative analysis, and metabolic tracking. Stable isotope dilution analysis (SIDA) is a powerful technique that relies on the availability of high-purity, isotopically labeled internal standards to accurately quantify the concentration of the unlabeled analyte in complex matrices. acs.org

The synthesis of deuterated standards for volatile compounds is a key step in developing such analytical methods. Methodologies have been developed for preparing deuterated analogs of various flavor and aroma compounds. imreblank.ch For example, a procedure for synthesizing a labeled nonen-1-ol isomer, [D₅]-5,5,6,6]-nonen-1-ol, has been described. This labeled alcohol was subsequently oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the corresponding labeled aldehyde, which was used as an internal standard for SIDA in food analysis. acs.org

Synthetic strategies are often tailored to improve yields and ensure the stereochemical and isotopic purity of the final product. A common approach involves the catalytic deuteration of a suitable precursor containing a carbon-carbon triple or double bond. For instance, the synthesis of [5,6-²H₂]hexan-1-ol was achieved by the deuteration of 5-hexen-1-ol (B1630360) using Wilkinson's catalyst, followed by oxidation to the aldehyde. imreblank.ch A similar strategy can be envisioned for this compound, starting from non-4-yn-1-ol. The stereospecific reduction of the alkyne using Lindlar's catalyst in the presence of deuterium (B1214612) gas would yield the (Z)-alkene with deuterium atoms incorporated at the double bond.

Table 2: Examples of Isotopically Labeled Nonenol Derivatives and Precursors

| Labeled Compound | Isotope(s) | Precursor/Starting Material | Synthetic Step Highlight | Purpose | Reference |

|---|---|---|---|---|---|

| [D₅]-(E)-2-Nonenal | ⁵x ²H (D) | [D₅]-5,5,6,6]-Nonen-1-ol | Oxidation with PCC | Internal Standard for SIDA | acs.org |

| [2,3-²H₂]-(E)-2-Nonenal | ²x ²H (D) | [2,3-²H₂]-(E)-2-Nonen-1-ol | Oxidation | Internal Standard | imreblank.ch |

These synthetic methods are critical for producing the high-quality labeled standards required for rigorous scientific investigation. The characterization of these compounds relies heavily on mass spectrometry (MS) to confirm the number and location of the incorporated isotopes and on nuclear magnetic resonance (NMR) spectroscopy to verify the structure and stereochemistry. imreblank.ch The availability of these labeled molecules enables researchers to trace metabolic pathways, understand reaction mechanisms, and obtain precise quantification, which would be otherwise unattainable.

Analytical Techniques for the Comprehensive Characterization and Quantification of Z 4 Nonen 1 Ol in Complex Mixtures

Advanced Chromatographic Separations

Chromatography is a fundamental tool for the separation of (Z)-4-Nonen-1-ol from intricate matrices. The choice of technique depends on the specific analytical goal, from resolving isomers to quantifying precursors.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Volatile Profiles

High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC-MS) is a powerful technique for analyzing volatile compounds like this compound. This method offers high separation efficiency and sensitive detection, making it ideal for complex volatile profiles. nih.gov The use of high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an accuracy of 3 ppm or better). mdpi.com This accuracy is crucial for determining the elemental composition of the analyte and distinguishing it from other co-eluting compounds with the same nominal mass.

In a typical HRGC-MS setup for the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with 5% phenyl-95% dimethylpolysiloxane, is used. mdpi.com The high resolving power of the gas chromatograph separates the volatile components of a sample before they enter the mass spectrometer for ionization and detection. The resulting mass spectra can be compared against spectral libraries, such as the NIST Mass Spectral Library, for identification. nist.gov

Table 1: Illustrative HRGC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5 MS (30 m x 250 µm, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp at 5 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Mass Spectrometer | High-Resolution QTOF-MS (e.g., Agilent 7250) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-500 |

| Mass Resolution | >20,000 FWHM |

Multidimensional Gas Chromatography (GCxGC)

For exceptionally complex mixtures where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) is employed. mdpi.comunime.it This technique uses two columns with different stationary phase selectivities (e.g., a non-polar column in the first dimension and a polar column in the second). mdpi.com The effluent from the first column is collected in fractions by a modulator and then rapidly injected onto the second, shorter column for further separation.

The result is a significant increase in peak capacity and resolution, allowing for the separation of co-eluting compounds. mdpi.com For instance, in the analysis of volatile compounds in Rhododendron flowers, GCxGC successfully resolved 129 compounds compared to only 45 by conventional one-dimensional GC. mdpi.com This enhanced separation power is particularly beneficial for distinguishing isomers of nonenols and other structurally similar compounds that might be present alongside this compound in natural extracts or flavor and fragrance compositions. mdpi.commdpi.com

Table 2: Example GCxGC Column Configuration for Complex Volatile Analysis

| Dimension | Column Type | Dimensions |

| First Dimension (¹D) | HP-5 MS (5% Phenyl-95% Dimethylpolysiloxane) | 30 m x 250 µm, 0.25 µm film |

| Second Dimension (²D) | DB-17 MS (50% Phenyl-50% Dimethylpolysiloxane) | 1.2 m x 180 µm, 0.18 µm film |

Data sourced from a study on Rhododendron volatiles, which demonstrates the separation of a 2-nonen-1-ol (B1606449) isomer. mdpi.com

Chiral Gas Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C4 position, it can exist as two enantiomers, (R)- and (S)-. Chiral gas chromatography is the primary method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP), which is typically a cyclodextrin (B1172386) derivative coated onto a capillary column. gcms.czsci-hub.se The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation.

The determination of the enantiomeric excess (ee) is crucial in flavor and fragrance chemistry, as enantiomers can have distinct sensory properties. For example, in a study on the related compound (Z)-6-nonen-2-ol, enantiomeric separation was achieved on a cyclodextrin column to determine the ratio of the (S) and (R) enantiomers in insect pheromones. molaid.com Similar principles would be applied to this compound. The choice of the specific cyclodextrin derivative (e.g., β-cyclodextrin) and its modifications is critical for achieving optimal separation. gcms.czsci-hub.se

High-Performance Liquid Chromatography (HPLC) for Precursors/Derivatives

While gas chromatography is the preferred method for the direct analysis of the volatile this compound, High-Performance Liquid Chromatography (HPLC) is invaluable for the analysis of its non-volatile precursors or derivatives. acs.org For instance, in a synthetic route to this compound, HPLC can be used to purify intermediates or to analyze the final product after derivatization.

Furthermore, HPLC can be employed to separate the (Z) and (E) geometric isomers of 4-nonen-1-ol, which can be challenging to resolve completely by GC alone. researchgate.net Reversed-phase HPLC with a C18 column is a common approach. acs.org To enhance detection by UV or fluorescence detectors, this compound can be derivatized with a chromophoric or fluorophoric agent. researchgate.net This approach is also useful for quantification, where a stable derivative is formed and then analyzed by HPLC coupled with mass spectrometry (HPLC-MS). acs.org

Mass Spectrometry Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In an MS/MS experiment, the this compound molecular ion (or a prominent fragment ion) is isolated in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. For an aliphatic alcohol like this compound (molecular weight 142.24 g/mol ), common fragmentation pathways include the loss of water (H₂O, 18 Da) and the cleavage of C-C bonds adjacent to the hydroxyl group. nih.govspectroscopyonline.com The resulting product ion spectrum provides a highly specific fingerprint for the compound, which can be used for unambiguous identification even in complex matrices where isobaric interferences are present. spectroscopyonline.com This technique is particularly powerful when combined with chromatographic separation (GC-MS/MS or HPLC-MS/MS). acs.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS provides the exact mass of the molecule and its fragments with high precision, enabling the determination of its elemental composition. For this compound (C9H18O), the calculated exact mass is 142.135765193 Da. nih.gov This level of accuracy is crucial for differentiating it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. Techniques such as gas chromatography coupled to time-of-flight (GC-TOF-MS) or Orbitrap mass analyzers are frequently employed to achieve the high resolving power required for these measurements. srce.hrmdpi.com The fragmentation pattern of this compound under electron ionization (EI) provides further structural confirmation, with characteristic ions aiding in its identification. nist.gov

Spectroscopic Methods for Structural Elucidation (e.g., Advanced NMR techniques, IR)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, confirming the connectivity of atoms and the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govnih.gov In the ¹H NMR spectrum, the signals corresponding to the protons adjacent to the double bond and the hydroxyl group are of particular importance. The coupling constants between the vinyl protons are diagnostic for the (Z)- or cis-configuration of the double bond. weebly.com ¹³C NMR spectroscopy complements this by providing the chemical shifts of all nine carbon atoms, with the olefinic carbons appearing in a characteristic region of the spectrum. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. nih.govnih.gov Additionally, a peak around 3010 cm⁻¹ corresponding to the C-H stretching of the vinyl group and a medium to weak absorption around 1650 cm⁻¹ for the C=C stretching of the cis-double bond are expected. tandfonline.com

| Spectroscopic Data for this compound | |

| Technique | Characteristic Signals/Bands |

| ¹H NMR | Signals for protons on the double bond (olefinic protons) and the hydroxymethyl group (CH₂OH). Coupling constants confirm the (Z) geometry. |

| ¹³C NMR | Distinct signals for the nine carbon atoms, including the two sp² hybridized carbons of the double bond. nih.gov |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretch of vinyl group (~3010 cm⁻¹), C=C stretch (~1650 cm⁻¹). nih.govnih.govtandfonline.com |

Sample Preparation and Extraction Methodologies from Diverse Biological and Environmental Matrices

The effective isolation of this compound from complex samples such as food, beverages, and biological tissues is a critical prerequisite for accurate analysis. The choice of extraction method depends on the matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of volatile and semi-volatile compounds from liquid samples. nih.gov For instance, in the analysis of melon juice, a polypropylene-divinylbenzene cartridge can be used to adsorb the volatile compounds, which are then eluted with a suitable solvent like dichloromethane. nih.gov This method offers good recovery and concentration of the analyte.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for headspace analysis of volatile compounds. mdpi.compfigueiredo.org A fused silica (B1680970) fiber coated with a specific stationary phase is exposed to the headspace of the sample, where volatile compounds like this compound adsorb onto the fiber. The fiber is then directly introduced into the injector of a gas chromatograph for thermal desorption and analysis. This method is simple, fast, and minimizes the risk of artifact formation. pfigueiredo.org

In-Tube Extraction (ITEX): This dynamic headspace extraction technique is employed for the analysis of volatiles in biological samples like blood plasma. nih.gov The sample is heated and agitated, and the headspace is repeatedly drawn through a sorbent-packed needle, effectively trapping the volatile compounds. This method provides sensitive and exhaustive extraction of a wide range of volatiles. nih.gov

| Extraction Method | Matrix Example | Principle | Advantages |

| Solid-Phase Extraction (SPE) | Melon Juice nih.gov | Analyte is partitioned between a solid phase and the liquid sample matrix. | High recovery, good for concentrating analytes. |

| Solid-Phase Microextraction (SPME) | White Tea mdpi.com | Adsorption of analytes onto a coated fiber from the sample's headspace or directly from the liquid. | Solvent-free, simple, fast. pfigueiredo.org |

| In-Tube Extraction (ITEX) | Blood Plasma nih.gov | Dynamic headspace sampling with analyte trapping in a sorbent-filled needle. | Sensitive, exhaustive for a wide range of volatiles. |

Derivatization Strategies for Enhanced Volatility or Detectability

For gas chromatographic analysis, derivatization can be employed to improve the volatility and thermal stability of compounds containing active hydrogen atoms, such as alcohols. sigmaaldrich.com This process can also enhance the response of certain detectors.

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group of this compound is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The resulting TMS ether is more volatile and less polar, leading to improved peak shape and resolution in GC analysis. The reaction conditions, such as temperature and time, need to be optimized for complete derivatization. mdpi.comsigmaaldrich.com

Acylation: Another approach is acylation, where the hydroxyl group is converted into an ester. This can be achieved using various acylating agents.

Pentafluorobenzyl (PFB) Derivatization: For enhanced sensitivity with an electron capture detector (ECD), derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be utilized. researchgate.net This introduces a highly electronegative group into the molecule, significantly increasing its response to the ECD.

Biological and Ecological Roles of Z 4 Nonen 1 Ol in Chemical Communication

Role as a Semiochemical

Semiochemicals are pivotal in mediating interactions in ecosystems, and (Z)-4-Nonen-1-ol is a notable example. jaydevchemicals.com These chemical signals can be broadly categorized as pheromones, which affect the same species, and allelochemicals, which impact different species. uliege.be

Allelochemical Interactions

Allelochemicals are compounds produced by one organism that elicit a response in an individual of another species. This can be seen in plant-herbivore and plant-plant interactions. For instance, plants under attack by herbivores can release a blend of volatile organic compounds (VOCs), including green leaf volatiles like (Z)-3-hexen-1-ol, which can prime the defenses of neighboring plants. researchgate.netscielo.br While direct research on this compound's role in plant-plant communication is less documented, its structural similarity to known signaling molecules suggests a potential for such interactions.

In the context of plant-herbivore interactions, plants release herbivore-induced plant volatiles (HIPVs) upon damage, which can serve as a defense mechanism. scielo.org.mxfrontiersin.org These volatiles can repel herbivores or attract their natural enemies. For example, maize plants damaged by caterpillars release a complex blend of volatiles that includes compounds structurally related to this compound, which can attract parasitic wasps. researchgate.net

Kairomonal Activity

Kairomones are a type of allelochemical that benefits the receiver at the expense of the emitter. This compound has been identified as a kairomone in various insect interactions, acting as an attractant for predators or parasitoids. For example, some predaceous beetles are known to be attracted to the aggregation pheromones of their bark beetle prey, which can include compounds like this compound. researchgate.net

A study on the melon fly, Zeugodacus cucurbitae, identified a nine-compound kairomone lure derived from cucumber that attracts both male and female flies. oup.com This lure contains (Z)-6-nonen-1-ol, a close structural analog of this compound. oup.comebi.ac.uk This suggests that this compound could also play a role in attracting insects to their host plants.

Potential Pheromonal Components

Pheromones are crucial for intraspecific communication, mediating behaviors such as mating and aggregation. ebi.ac.ukebi.ac.uk this compound has been identified as a component of the pheromone blend in several insect species. For example, it is a known component of the sex pheromone of the white-spotted tussock moth, Orgyia thyellina. lookchem.com In the Central American locust, Schistocerca piceifrons, males produce (Z)-3-nonen-1-ol, and females show a preference for males emitting higher concentrations of this compound. researchgate.net While this is a different isomer, it highlights the importance of nonenols in insect chemical communication.

Neuroethological Studies of Perception

The study of how an animal's nervous system perceives and processes chemical signals from its environment is the focus of neuroethology. sorbonne-universite.frnih.govmuni.cz Techniques such as electroantennography and behavioral assays are employed to understand the olfactory responses to compounds like this compound.

Electroantennography (EAG) and Single Sensillum Recordings (SSR)

Electroantennography (EAG) is a technique used to measure the total electrical response of an insect's antenna to an odorant. It is a valuable tool for identifying biologically active compounds in complex mixtures. researchgate.net Coupled gas chromatography-electroantennographic detection (GC-EAD) allows for the simultaneous separation of volatile compounds and the measurement of their electrophysiological activity.

Several studies have utilized GC-EAD to investigate the perception of this compound and related compounds in insects. For instance, in the eri-silk moth, Samia cynthia ricini, EAG-GC was used to measure the antennal responses to various pheromone-related compounds, including geometrical isomers of nonenols. lookchem.comtandfonline.com In the fruit fly Anastrepha obliqua, GC-EAD analysis of male-produced volatiles identified several compounds that elicited responses from female antennae, including (Z)-3-nonen-1-ol. nih.gov Similarly, antennae of the small chestnut weevil, Curculio sayi, have shown responses to 2-nonen-1-ol (B1606449). oup.com

These studies demonstrate that the antennae of various insect species are equipped with olfactory sensory neurons that can detect this compound and its isomers, indicating its significance as a semiochemical.

Behavioral Assays and Olfactory Responses

Behavioral assays are essential for determining the functional significance of a chemical signal. Common methods include Y-tube olfactometers and flight tunnels, which assess the attractiveness or repellency of a compound.

In laboratory arena bioassays with the fruit fly Anastrepha obliqua, a synthetic blend containing 1-heptanol, linalool, (Z)-3-nonen-1-ol, and (Z,E)-α-farnesene was found to be more attractive to virgin females than the natural volatiles collected from virgin males. nih.gov This indicates that (Z)-3-nonen-1-ol is a key component in attracting females for mating. In the case of the melon fly, field tests with traps baited with a synthetic cucumber lure containing (Z)-6-nonen-1-ol demonstrated its effectiveness in capturing both male and female flies. oup.com

Flight tunnel experiments with the codling moth, Cydia pomonella, have shown that the pear ester, ethyl (E,Z)-2,4-decadienoate, is a host-derived kairomone that attracts both sexes. While not this compound, this research highlights how specific volatile compounds can mediate host-finding behavior. The upwind flight attraction of Drosophila melanogaster is mediated by the female-produced pheromone (Z)-4-undecenal, further emphasizing the role of unsaturated aldehydes and alcohols in insect flight behavior. slu.se

Olfactory Receptor Binding and Activation Mechanisms of this compound

The detection of volatile chemical compounds like this compound is a critical function of the olfactory system in many organisms, mediating behaviors essential for survival and reproduction. This process begins at the molecular level with the binding of odorant molecules to specific receptors on the surface of olfactory sensory neurons (OSNs).

Identification and Characterization of Specific Olfactory Receptors

The identification of specific olfactory receptors (ORs) that respond to a particular ligand is a complex process known as deorphanization. This typically involves expressing candidate OR genes in a heterologous system, such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells, and then challenging these cells with a panel of chemical compounds while measuring the cellular response, often through electrophysiological techniques. elifesciences.orgresearchgate.net

As of the current body of scientific literature, specific olfactory receptors explicitly deorphanized for this compound have not been detailed. Olfactory receptors are part of a vast and diverse family of G-protein coupled receptors (GPCRs), and each receptor can exhibit a high degree of specificity. sdbonline.org Research on insect olfaction demonstrates this specificity; for example, in the leafminer moth Eriocrania semipurpurella, distinct types of olfactory receptor neurons have been identified that respond to different, yet structurally similar, pheromone components. biologists.com One neuron type (Type 3) was found to respond to (R)-heptan-2-ol and (R,Z)-4-hepten-2-ol, pheromone components of a sympatric species, highlighting the fine-tuning of these receptors for specific chain lengths and functional groups. biologists.com

While a dedicated receptor for this compound is yet to be characterized, research on related compounds suggests that receptors for C9 alcohols are present and functional in various insect species. The process to identify such a receptor would involve screening the repertoire of OR genes from a target species against this compound to find a specific match.

Ligand-Receptor Interactions and Signal Transduction Pathways

The interaction between an odorant molecule (the ligand) and its olfactory receptor initiates a cascade of intracellular events that converts a chemical signal into an electrical one. This process, known as signal transduction, follows a well-established pathway in both vertebrate and invertebrate olfactory systems. nih.govnih.gov

Ligand-Receptor Interaction: The binding of an odorant like this compound to its receptor is a highly specific interaction. Olfactory receptors are transmembrane proteins that possess a unique three-dimensional structure, forming a binding pocket or cleft. researchgate.net The specificity of this interaction is determined by the size, shape, and chemical properties (e.g., functional groups, stereochemistry) of the ligand. For this compound, key features would include its nine-carbon chain, the position of the double bond at the fourth carbon, the cis (Z) configuration of this bond, and the terminal hydroxyl (-OH) group. These features must be complementary to the amino acid residues lining the receptor's binding pocket to allow for a stable interaction.

Signal Transduction Pathway: Once the ligand binds, the receptor undergoes a conformational change. nih.gov This change triggers the following canonical signaling cascade:

G-Protein Activation: The activated receptor interacts with and activates a specialized heterotrimeric G-protein, commonly known as Gαolf. berkeley.eduoup.com

Adenylyl Cyclase Activation: The activated alpha subunit of Gαolf dissociates and binds to a type III adenylyl cyclase, an enzyme embedded in the neuron's membrane. berkeley.edugenome.jp

cAMP Production: The activated adenylyl cyclase rapidly converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govoup.com

Ion Channel Gating: cAMP molecules diffuse within the cilia of the olfactory neuron and bind to cyclic nucleotide-gated (CNG) ion channels. genome.jp This binding causes the channels to open.

Depolarization: The opening of CNG channels allows an influx of positive ions, primarily sodium (Na+) and calcium (Ca2+), into the cell. nih.gov This influx of cations depolarizes the neuron's membrane, generating a receptor potential.

Signal Amplification and Action Potential: In many systems, the initial depolarization is amplified by a Ca2+-activated chloride (Cl-) channel, which leads to an efflux of chloride ions, further depolarizing the cell. genome.jp If this depolarization is strong enough to reach the threshold at the axon hillock, it triggers an action potential (a nerve impulse) that travels along the neuron's axon to the olfactory bulb in the brain for processing. nih.gov

This sequence of events ensures that the binding of a few odorant molecules can be amplified into a robust electrical signal.

| Component | Function in Olfactory Signal Transduction |

| Odorant Receptor (OR) | A G-protein coupled receptor that specifically binds the odorant ligand. |

| G-protein (Gαolf) | Activated by the ligand-bound OR; subsequently activates adenylyl cyclase. |

| Adenylyl Cyclase III | Enzyme that synthesizes the second messenger cAMP from ATP. |

| Cyclic AMP (cAMP) | Second messenger that binds to and opens cyclic nucleotide-gated ion channels. |

| CNG Ion Channel | Allows influx of Na+ and Ca2+ upon binding cAMP, causing initial depolarization. |

| Ca2+-activated Cl- Channel | Can amplify the signal by allowing Cl- efflux, further depolarizing the neuron. |

Ecological Impact on Community Dynamics and Trophic Levels

Volatile organic compounds (VOCs) like this compound and its isomers play significant roles in structuring ecological communities. They act as semiochemicals—information-bearing chemicals—that mediate interactions both within and between species, thereby influencing community dynamics and affecting multiple trophic levels. While specific research on the ecological impact of this compound is limited, the well-documented roles of its close isomer, (Z)-3-nonen-1-ol, provide a strong framework for its potential functions.

Intraspecific Communication (Pheromones): In several insect species, C9 alcohols function as pheromones that regulate social and reproductive behaviors. For instance, (Z)-3-nonen-1-ol is a component of the male-produced pheromone blend in desert locusts such as Schistocerca americana and Schistocerca piceifrons. massey.ac.nz In these species, the compound is involved in cryptic female choice, where females award greater reproductive success to males emitting this scent. massey.ac.nz It also plays a role in accelerating the sexual maturation of other individuals in the population, demonstrating a direct impact on population dynamics. massey.ac.nz

Interspecific Interactions (Allelochemicals):

Plant-Herbivore Interactions: Plants emit a diverse array of VOCs that can either attract or deter herbivores. The C9 alcohol (Z)-3-nonen-1-ol has been identified in the volatile blends of various plants, including eggplant and poplar. biorxiv.orgtandfonline.com In some contexts, its presence can influence herbivore behavior. In the fruit fly Anastrepha obliqua, (Z)-3-nonenol was found to be attractive to both males and females, potentially guiding them to host plants. researchgate.net

Plant Defense Priming: Some plant VOCs can act as signals between plants or as cues that prime a plant's defenses against future attacks. Research has shown that poplar trees, when treated with methyl salicylate (B1505791) (a known plant stress signal), begin to produce several new compounds, including (Z)-3-nonen-1-ol. tandfonline.com This suggests a role for the compound as part of an induced defense response. Similarly, the gall-forming fly Eurosta solidaginis emits a blend containing (Z)-3-nonen-1-ol, which can prime the defenses of the host plant, goldenrod (Solidago altissima), making it less palatable to other herbivores. nih.gov This interaction demonstrates a direct link between an insect-produced semiochemical and the plant's trophic interactions.

Trophic Level Impact: The release of this compound or its isomers can cascade through trophic levels. When a plant releases these compounds upon herbivore damage, it can inadvertently signal the presence of the herbivore to predators and parasitoids (a phenomenon known as "crying for help"). This tri-trophic interaction directly links the plant's chemical response to the regulation of the herbivore population by the next trophic level. Although this has not been demonstrated specifically for this compound, it is a well-established mechanism for structurally related green leaf volatiles.

| Isomer | Organism(s) | Ecological Role | Impact |

| (Z)-3-Nonen-1-ol | Schistocerca grasshoppers | Component of male pheromone | Influences female choice, accelerates sexual maturation. massey.ac.nz |

| (Z)-3-Nonen-1-ol | Anastrepha obliqua (Fruit Fly) | Attractant | Guides flies to potential mates or hosts. researchgate.net |

| (Z)-3-Nonen-1-ol | Populus (Poplar trees) | Induced plant volatile | Part of a plant's chemical defense response. tandfonline.com |

| (Z)-3-Nonen-1-ol | Eurosta solidaginis (Gall Fly) / Solidago altissima (Goldenrod) | Insect-produced cue | Primes plant defenses against other herbivores. nih.gov |

| (Z)-3-Nonen-1-ol | Solanum melongena (Eggplant) | Constitutive plant volatile | Component of the natural scent blend. biorxiv.org |

Structure Activity Relationship Sar Studies of Z 4 Nonen 1 Ol and Its Analogues

Systematic Modification of Alkyl Chain Length, Double Bond Position, and Stereochemistry

The structural framework of (Z)-4-nonen-1-ol—comprising a nine-carbon chain, a cis (Z) double bond at the fourth carbon, and a terminal hydroxyl group—is a key determinant of its biological effects. Alterations to any of these components can significantly impact its activity.

Alkyl Chain Length: The length of the carbon chain is a critical factor. Studies on related unsaturated alcohols have demonstrated that both shortening and lengthening the alkyl chain can diminish or eliminate biological activity. For instance, in maize seedlings, (Z)-3-hexen-1-ol induces defense-related genes, but its analogues with either shorter or longer alkyl chains, such as (Z)-3-hepten-1-ol, (Z)-3-octen-1-ol, and (Z)-3-nonen-1-ol, are inactive. nih.govresearchgate.net This suggests that a precise chain length is necessary for optimal interaction with the target receptor or enzyme. nih.gov Research on other biological systems has also shown that modifying the alkyl chain length of active compounds can impact potency and efficacy. nih.gov

Double Bond Position: The location of the double bond within the alkyl chain is equally crucial. The odor properties of nonen-1-ol isomers, for example, are highly dependent on the double bond's position. core.ac.uk Moving the double bond from the C-4 position can lead to a significant loss of specific biological responses. In studies of other alkenols, shifting the double bond position resulted in altered or abolished activity, highlighting the strict requirement for a specific arrangement of the unsaturated system relative to the functional group. nih.govcore.ac.uk For example, in a study of n-nonen-1-ols, moving the double bond away from the ω-carbon resulted in decreased oily notes, with the C-3 and C-4 positions showing the strongest vegetable-like odor. core.ac.uk

Stereochemistry: The Z (cis) configuration of the double bond is a vital feature for the biological activity of many unsaturated alcohols. The E (trans) isomer, (E)-4-nonen-1-ol, often exhibits significantly reduced or different activity compared to the (Z) isomer. researchgate.net This stereochemical preference indicates that the specific spatial arrangement of the molecule is essential for its interaction with biological targets, which are themselves chiral and possess specific three-dimensional binding sites. The difference in activity between geometric isomers is a common theme in SAR studies of bioactive compounds. biorxiv.org

| Compound | Modification from this compound | General Effect on Activity | Reference |

| (Z)-3-Nonen-1-ol | Double bond at C-3 | Altered activity/specificity | nih.govnist.govthegoodscentscompany.com |

| (E)-4-Nonen-1-ol | E (trans) isomer | Reduced or different activity | researchgate.netnih.govnih.gov |

| (Z)-6-Nonen-1-ol | Double bond at C-6 | Different odor profile (fruity, fresh) | core.ac.ukchemicalbook.comgoogle.commedchemexpress.comscbt.comontosight.ai |

| Nonan-1-ol | Saturated (no double bond) | Different activity profile | nih.gov |

| (Z)-3-Hexen-1-ol | Shorter C6 chain | Active in some systems where C9 is not | nih.govresearchgate.net |

This table provides a generalized summary based on findings from various biological systems and may not be universally applicable.

Investigation of Hydroxyl Group Significance

The primary alcohol (hydroxyl, -OH) group of this compound is a key functional feature that often dictates the type and intensity of its biological interactions. This polar group can participate in hydrogen bonding, a fundamental interaction in biological systems, which can anchor the molecule within a receptor's binding pocket.

The significance of the hydroxyl group is often evaluated by comparing the activity of the parent alcohol with that of its analogues where the -OH group is removed, replaced, or modified. For example, converting the alcohol to an ether or an ester can reveal the importance of the hydrogen bond-donating ability of the hydroxyl group. nih.gov In many cases, such modifications lead to a significant reduction or complete loss of activity, confirming the hydroxyl group as essential for the observed biological effect.

In a study on the induction of defense-related genes in maize, it was found that while (Z)-3-hexen-1-yl acetate (B1210297) could induce gene expression, its hydrolysis product, (Z)-3-hexen-1-ol, was likely the essential structure. nih.govresearchgate.net This suggests that the free hydroxyl group is critical for activity. Conversely, replacing the hydroxyl group with a non-polar functional group or removing it entirely often abolishes the specific biological response, underscoring its role as a key pharmacophoric feature. acs.org

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is not determined by its static structure but by the specific three-dimensional shape, or conformation, it adopts when interacting with its biological target. Conformational analysis aims to identify these "bioactive conformations."

Computational Chemistry Approaches to SAR (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational chemistry provides powerful tools to rationalize and predict the biological activity of compounds like this compound, complementing experimental SAR studies.

Quantitative Structure-Activity Relationships (QSAR): QSAR models attempt to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. For a series of analogues of this compound, descriptors could include parameters related to chain length, lipophilicity (logP), and electronic properties influenced by the double bond and hydroxyl group. A successful QSAR model can provide insights into which properties are most important for activity and can be used to predict the activity of novel, unsynthesized analogues.

Molecular Docking: This computational technique simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein receptor or enzyme. researchgate.net If the three-dimensional structure of the biological target is known, docking can predict the preferred binding orientation and conformation of this compound within the binding site. semanticscholar.org These studies can highlight key interactions, such as hydrogen bonds involving the hydroxyl group or hydrophobic interactions of the alkyl chain, that stabilize the ligand-receptor complex. This information is invaluable for understanding the molecular basis of action and for designing more potent or selective analogues.

Development of Receptor Antagonists or Synergists for Research Probes

To further probe the biological pathways involving this compound, researchers aim to develop antagonists or synergists.

Antagonists are molecules that bind to the same receptor as this compound but block its normal biological response. kingston.ac.uk They are crucial tools for identifying the specific receptors through which the compound acts. An effective antagonist might be a structurally similar analogue that binds to the receptor but lacks a key feature required to activate it.

Synergists , on the other hand, are compounds that, when co-administered, enhance the effect of this compound. This can occur through various mechanisms, such as inhibiting the metabolic degradation of the active compound or by acting on a different but related target that facilitates the primary response. nih.gov

The development of such molecules often relies on the insights gained from SAR studies. For example, an analogue with a slightly modified structure that maintains binding affinity but fails to elicit a response could be a candidate for an antagonist. In a study on mosquito repellents, (Z)-3-nonen-1-ol was identified as an orthosteric antagonist for an olfactory receptor co-receptor (Orco). biorxiv.orgnih.gov The development of selective antagonists and synergists is a key step in validating the biological target and dissecting the signaling cascade. nih.gov

Elucidation of Key Pharmacophoric Features for Biological Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov The elucidation of the pharmacophore for this compound's activity is the culmination of SAR studies.

Based on the available data, the key pharmacophoric features for this compound and related alkenols likely include:

A Hydrogen Bond Donor: The primary alcohol group is a critical feature, capable of forming a hydrogen bond with a corresponding acceptor group on the receptor. nih.gov

A Hydrophobic Region: The nine-carbon alkyl chain provides a necessary hydrophobic component that likely interacts with a non-polar pocket in the receptor. The specific length of this chain is often crucial. researchgate.net

Defined Spatial Geometry: The Z-double bond at the C-4 position imposes a specific kink in the molecule. The precise distance and spatial relationship between the hydroxyl group and the hydrophobic tail, dictated by the double bond's position and stereochemistry, are essential for proper orientation within the binding site. nih.gov

A pharmacophore model for antagonists of the mosquito Orco receptor, for which some unsaturated alcohols are active, included hydrophobic features and a hydrogen bond acceptor (projected from the hydroxyl group of the alcohol). nih.gov This model helps to visualize the essential interaction points required for bioactivity.

Environmental Fate and Biotransformation of Z 4 Nonen 1 Ol

Degradation Pathways in Environmental Compartments

The degradation of (Z)-4-nonen-1-ol in the environment is expected to proceed through several key pathways, including microbial action, photodegradation, and hydrolysis.

The likely microbial degradation pathway for this compound would involve the following steps:

Oxidation of the alcohol group: The primary alcohol group (-CH₂OH) is oxidized to an aldehyde (-CHO), forming (Z)-4-nonenal.

Further oxidation to a carboxylic acid: The aldehyde is then oxidized to a carboxylic acid, (Z)-4-nonenoic acid.

β-oxidation: The resulting unsaturated fatty acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units (acetyl-CoA), which can be further metabolized for energy and cell biomass.

Studies on other unsaturated alcohols support this proposed pathway. For instance, the degradation of other C9 unsaturated alcohols is known to occur in various environmental matrices.

Photolysis: In the atmosphere, this compound is expected to react with photochemically produced hydroxyl (OH) radicals. The rate of this reaction will determine its atmospheric lifetime. For similar unsaturated alcohols, the reaction with OH radicals is relatively rapid, suggesting that this compound would not persist for long periods in the atmosphere. The double bond in the molecule is a likely site for attack by OH radicals, leading to the formation of various degradation products.

Hydrolysis: As an alcohol, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). The esterification of the alcohol or etherification would be required for hydrolysis to become a significant degradation pathway, and these reactions are unlikely to occur abiotically in the environment to a significant extent.

Metabolic Transformations in Non-Target Organisms

When non-target organisms are exposed to this compound, it is likely to undergo metabolic transformations similar to those of other fatty alcohols. In vivo, it can be oxidized to the corresponding aldehyde and then to the carboxylic acid. inchem.org These reactions are typically catalyzed by alcohol and aldehyde dehydrogenases. inchem.org The resulting carboxylic acid can then be incorporated into fatty acid metabolism pathways. inchem.org

For example, studies on the biotransformation of other unsaturated alcohols by fungi have shown the production of various metabolites through oxidation and other enzymatic reactions. acs.org It is plausible that similar transformations would occur for this compound in various organisms.

Persistence and Mobility in Soil and Water Systems

The persistence and mobility of a chemical in soil and water are influenced by its physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).